C-4 Iodine Versus C-4 Bromine: Oxidative Addition Rate Advantage in Suzuki-Miyaura Cross-Coupling
The 4-iodo substituent in 2-fluoro-4-iodo-6-methoxypyridine provides a substantially faster oxidative addition rate with palladium catalysts compared to the corresponding 4-bromo analog (e.g., 2-fluoro-4-bromo-6-methoxypyridine) . In polyhalogenated pyridine systems, the carbon-iodine bond exhibits the weakest bond strength and fastest oxidative addition kinetics among halogens (I > Br > Cl), enabling milder reaction conditions and higher catalytic turnover .
| Evidence Dimension | Oxidative addition rate in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Iodine: Fastest oxidative addition rate; weakest C-X bond strength |
| Comparator Or Baseline | 2-Fluoro-4-bromo-6-methoxypyridine (bromine: intermediate oxidative addition rate) |
| Quantified Difference | I > Br >> Cl (relative reactivity hierarchy) |
| Conditions | Palladium-catalyzed cross-coupling systems (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) |
Why This Matters
Faster oxidative addition translates to reduced catalyst loading, lower reaction temperatures, and shorter reaction times, directly improving process economics and synthetic throughput in procurement-sensitive R&D workflows.
